Hymatoxin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

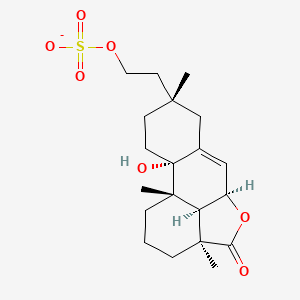

Hymatoxin A is a diterpene sulfate phytotoxin isolated from the pathogenic fungus Hypoxylon mammatum, which is known to cause canker formation in aspen trees . This compound has a unique structure characterized by its sulfuric ester group, making it a significant subject of study in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hymatoxin A involves several steps, including the formation of its diterpene backbone and subsequent sulfation. The detailed synthetic route is complex and typically involves the use of advanced organic synthesis techniques, including the use of protecting groups and selective functionalization reactions .

Industrial Production Methods: Most of the available this compound is extracted from cultures of Hypoxylon mammatum .

Analyse Chemischer Reaktionen

Types of Reactions: Hymatoxin A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can target the carbonyl groups within the structure.

Substitution: The sulfate group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

Hymatoxin A serves as a model compound for studying the reactivity of diterpene sulfates. Researchers utilize it to understand the chemical behavior of similar compounds, particularly in terms of oxidation, reduction, and substitution reactions. The compound's reactivity can be explored through various chemical reactions:

- Oxidation : Modifies hydroxyl groups, potentially leading to the formation of ketones or carboxylic acids.

- Reduction : Targets carbonyl groups, yielding alcohols.

- Substitution : The sulfate group can be substituted under specific conditions, resulting in diverse derivatives.

Biology

In biological research, this compound is investigated for its role in plant-pathogen interactions , particularly how it affects aspen trees. The compound is known to disrupt normal cellular functions by targeting enzymes and proteins within host organisms, leading to oxidative stress and cell damage. Its mechanism of action is still being studied but is believed to involve interference with metabolic processes.

Medicine

Ongoing research is exploring this compound's potential as a bioactive compound with antifungal properties. Studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological exploration. For instance, preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain tumor cells.

Industrial Applications

While this compound is not widely used in industrial applications, its unique structural properties make it a candidate for developing new synthetic methodologies. Its study could lead to advancements in organic synthesis techniques.

Case Study 1: Plant-Pathogen Interactions

Research has documented the effects of this compound on aspen trees infected by Hypoxylon mammatum. Studies revealed that the compound contributes to canker formation by inducing cellular stress responses in host tissues. This work highlights the ecological impact of this compound and its role as a defensive mechanism employed by the fungus against plant hosts.

Case Study 2: Antifungal Properties

In vitro studies have demonstrated that this compound exhibits antifungal activity against various pathogenic fungi. For example, assays showed significant inhibition of fungal growth at specific concentrations, suggesting potential for therapeutic applications in treating fungal infections.

Case Study 3: Cytotoxicity Against Cancer Cells

Recent investigations into the cytotoxic effects of this compound on human cancer cell lines have shown promising results. In particular, studies indicated that treatment with this compound resulted in reduced viability of cancer cells and increased markers of apoptosis. These findings support further exploration into its use as an anticancer agent.

Wirkmechanismus

The mechanism of action of Hymatoxin A involves its interaction with cellular components, leading to the disruption of normal cellular functions. It targets specific enzymes and proteins, causing oxidative stress and cell damage. The exact molecular pathways are still under investigation, but it is known to interfere with the normal metabolic processes of the host organism .

Vergleich Mit ähnlichen Verbindungen

9-deoxy-hymatoxin A: A related compound with a similar structure but lacking one oxygen atom.

Other Diterpene Sulfates: Compounds like taxol and forskolin share structural similarities but differ in their biological activities.

Uniqueness: Hymatoxin A is unique due to its specific sulfate group and its origin from Hypoxylon mammatum. This makes it distinct from other diterpene sulfates, which may have different biological sources and activities .

Eigenschaften

CAS-Nummer |

109621-33-2 |

|---|---|

Molekularformel |

C20H30O7S |

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

2-[(1S,2R,5S,9R,12S,16R)-2-hydroxy-1,5,12-trimethyl-11-oxo-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-5-yl]ethyl hydrogen sulfate |

InChI |

InChI=1S/C20H30O7S/c1-17(9-10-26-28(23,24)25)7-8-20(22)13(12-17)11-14-15-18(2,16(21)27-14)5-4-6-19(15,20)3/h11,14-15,22H,4-10,12H2,1-3H3,(H,23,24,25)/t14-,15+,17-,18+,19+,20-/m1/s1 |

InChI-Schlüssel |

ITEVFNFZADKMQH-QBUATURESA-N |

SMILES |

CC1(CCC2(C(=CC3C4C2(CCCC4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)[O-] |

Isomerische SMILES |

C[C@@]1(CC[C@]2(C(=C[C@@H]3[C@@H]4[C@@]2(CCC[C@@]4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)O |

Kanonische SMILES |

CC1(CCC2(C(=CC3C4C2(CCCC4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.